molecular formula C8H5Cl2N3 B13685310 5-(2,4-Dichlorophenyl)-1H-1,2,4-triazole

5-(2,4-Dichlorophenyl)-1H-1,2,4-triazole

Cat. No.: B13685310
M. Wt: 214.05 g/mol
InChI Key: VJTLMIUGZJEMLF-UHFFFAOYSA-N
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Description

5-(2,4-Dichlorophenyl)-1H-1,2,4-triazole is a high-value chemical compound with the molecular formula C8H5Cl2N3 and a molecular weight of 214.05 g/mol . Its structure features a 1,2,4-triazole ring substituted at the 5-position with a 2,4-dichlorophenyl group, making it a versatile scaffold in medicinal chemistry and chemical synthesis . Researchers utilize this compound as a key synthetic intermediate for developing more complex molecules, including triazole-thiol derivatives and other pharmacologically active heterocycles . The presence of both chlorine atoms and the triazole ring system contributes to potential biological activity and is of significant interest in various pre-clinical research areas. This product is strictly For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications, or for personal use.

Properties

Molecular Formula

C8H5Cl2N3

Molecular Weight

214.05 g/mol

IUPAC Name

5-(2,4-dichlorophenyl)-1H-1,2,4-triazole

InChI

InChI=1S/C8H5Cl2N3/c9-5-1-2-6(7(10)3-5)8-11-4-12-13-8/h1-4H,(H,11,12,13)

InChI Key

VJTLMIUGZJEMLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NC=NN2

Origin of Product

United States

Preparation Methods

Synthesis via Thiocarbohydrazide and Substituted Benzoic Acid Derivatives

A well-documented method involves the reaction of substituted benzoic acids (such as 2,4-dichlorobenzoic acid) with thiocarbohydrazide to form 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol intermediates. This intermediate is then condensed with substituted benzaldehydes to yield Schiff base derivatives, which can be converted into the target triazole compound.

Procedure Summary:

Step Reagents & Conditions Description
1 2,4-Dichlorobenzoic acid (0.01 M), thiocarbohydrazide (0.01 M), heated to 145°C for 40 min Formation of 4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol
2 Treatment with sodium bicarbonate solution Neutralization of unreacted acid
3 Recrystallization from ethanol and dimethylformamide Purification of intermediate
4 Reaction of intermediate with 2,4-dichlorobenzaldehyde in ethanol with catalytic concentrated sulfuric acid, reflux for 6 hours Formation of Schiff base derivative
5 Filtration and recrystallization from dimethylformamide and ethanol Purification of final product

Yield and Characterization:

  • The Schiff base derivative 4-(2,4-dichlorobenzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol was obtained with a 79% yield.
  • Melting point: 125–127°C.
  • Characterization by IR, ^1H NMR, and mass spectrometry confirmed the structure.

This method is reliable for synthesizing 1,2,4-triazole derivatives with aromatic substitutions including 2,4-dichlorophenyl groups.

Cyclization of Thiosemicarbazides

Another approach involves the preparation of thiosemicarbazides from acid chlorides or benzoyl derivatives followed by cyclization under alkaline conditions to form the 1,2,4-triazole ring.

Key Points:

  • Thiosemicarbazides are synthesized by reacting acid chlorides with thiosemicarbazide.
  • Cyclization is typically carried out in the presence of sodium hydroxide (NaOH) under reflux.
  • This route is suitable for various substituted phenyl groups, including halogenated derivatives such as 2,4-dichlorophenyl.
  • The reaction proceeds via intramolecular cyclization yielding 5-substituted-4-aryl-1,2,4-triazole-3-thiol compounds.

Direct Preparation of 1,2,4-Triazole Core from Hydrazine and Formamide

A patent describes a direct, one-step process for preparing 1,2,4-triazole from hydrazine and formamide without requiring external ammonia or high pressure.

Process Highlights:

Parameter Details
Reactants Hydrazine or hydrazine hydrate and formamide
Molar ratio At least 2.5 to 4 molar equivalents of formamide per hydrazine
Temperature 140–210°C, preferably 160–180°C
Pressure Atmospheric pressure
Reaction time Extended feed time, continuous operation possible
Byproducts Ammonia, water, formic acid, ammonium formate (removed during process)
Product recovery Distillation of excess formamide, crystallization from solvents like ethyl acetate or methyl ethyl ketone

Yields and Purity:

  • Yields range from 75% to 99%.
  • Purity greater than 90% achievable.
  • The process is scalable and suitable for industrial production.

While this method prepares the unsubstituted 1,2,4-triazole core, subsequent substitution with 2,4-dichlorophenyl groups can be achieved via further synthetic steps such as nucleophilic aromatic substitution or coupling reactions.

Other Synthetic Routes

  • Reaction of hydrazino derivatives with carbon disulfide and sodium hydroxide to form triazole-thione rings, which can be functionalized with aromatic groups.
  • Microwave-assisted synthesis involving urea and hydrazine hydrate for rapid triazole formation.
  • Cyclization of acylthiosemicarbazides under basic conditions to yield substituted triazoles.

Comparative Table of Preparation Methods

Method Starting Materials Key Conditions Yield (%) Advantages Limitations
Thiocarbohydrazide + 2,4-Dichlorobenzoic acid 145°C, 40 min; followed by condensation with benzaldehyde in ethanol, reflux 6 h 79% (Schiff base intermediate) Straightforward, good yields, well-characterized Multi-step, requires purification
Thiosemicarbazide cyclization Acid chloride + thiosemicarbazide; NaOH reflux Moderate to high Versatile for substitutions Requires preparation of acid chlorides
Direct hydrazine + formamide cyclization 160–180°C, atmospheric pressure, continuous feed 75–99% Single step, scalable, high purity Produces unsubstituted triazole core; further steps needed for substitution
Microwave-assisted urea + hydrazine Microwave irradiation Variable Fast reaction times Specialized equipment needed

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Dichlorophenyl)-1H-1,2,4-triazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the triazole ring into other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted triazoles .

Scientific Research Applications

5-(2,4-Dichlorophenyl)-1H-1,2,4-triazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly as an antifungal agent.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-(2,4-Dichlorophenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 5-(2,4-dichlorophenyl)-1H-1,2,4-triazole are influenced by variations in substituents on the triazole ring and the aryl group. Below is a detailed comparison with structurally related compounds:

Triazole-Based Cannabinoid Ligands

  • 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole (LH-21): Structural Difference: Contains a hexyl chain at the 3-position and a 4-chlorophenyl group at the 5-position. Activity: Acts as a cannabinoid receptor antagonist with in vivo efficacy. Demonstrated higher selectivity for CB1 receptors compared to rimonabant (SR141716A) . Key Data: IC₅₀ for CB1 receptor binding = 12 nM (vs. 5-(2,4-dichlorophenyl)-1H-1,2,4-triazole, which lacks direct cannabinoid activity due to the absence of alkyl chain modifications) .

Triazole Fungicides

  • Penconazole (1-[2-(2,4-Dichlorophenyl)pentyl]-1H-1,2,4-triazole) :

    • Structural Difference : Features a pentyl chain at the 1-position.
    • Activity : Broad-spectrum fungicide targeting sterol biosynthesis in pathogens like powdery mildew.
    • Environmental Impact : Inhibits bacterial proliferation in soil at field-relevant concentrations .
    • Synthesis Efficiency : Total yield of 67% via a five-step process involving sulfonation and condensation .
  • Propiconazole (1-[2-(2,4-Dichlorophenyl)-4-propyl-1,3-dioxolan-2-ylmethyl]-1H-1,2,4-triazole) :

    • Structural Difference : Contains a propyl-substituted dioxolane ring.
    • Activity : More potent than penconazole against Ascomycetes but shows stronger inhibition of soil bacterial activity .

Antimicrobial and Antiproliferative Triazoles

  • Ethyl 1-(2-bromo-5-fluoropyridin-3-yl)-5-(2,4-dichlorophenyl)-1H-1,2,4-triazole-3-carboxylate :

    • Structural Difference : Incorporates a pyridinyl group and ester functionality.
    • Activity : Exhibits broad-spectrum antibacterial activity (MIC = 8 µg/mL against Staphylococcus aureus) and antiproliferative effects (46% inhibition of HeLa cells at 50 µM) .
  • 5-[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Structural Difference: Benzoxazole-thione hybrid.

Triazole-Based Insecticides

  • N-[5-(1H-1,2,4-Triazol)-4-(2,4-dichloro-5-fluorophenyl)thiazol-2-yl]-2-(4-phenylpiperazin-1-yl)acetamide (C8): Structural Difference: Combines triazole with a thiazole-piperazine scaffold.

Notes on Structural-Activity Relationships (SAR)

  • Alkyl Chain Modifications: Addition of alkyl chains (e.g., hexyl in LH-21, pentyl in penconazole) enhances lipophilicity and receptor binding, critical for cannabinoid antagonism and fungicidal uptake .
  • Halogenation : 2,4-Dichlorophenyl groups improve antifungal potency by stabilizing interactions with cytochrome P450 enzymes in pathogens .
  • Hybrid Scaffolds : Conjugation with benzoxazole or thiazole rings diversifies biological targets, enabling insecticidal or anticancer activity .

Contradictions in environmental impact (e.g., triticonazole stimulating bacterial growth vs. penconazole inhibiting it) highlight the need for substituent-specific ecotoxicity assessments .

Biological Activity

5-(2,4-Dichlorophenyl)-1H-1,2,4-triazole is a compound that belongs to the triazole class of heterocyclic compounds, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this specific compound, including its synthesis, mechanisms of action, and therapeutic potential.

Overview of 1,2,4-Triazoles

1,2,4-triazoles are known for their multidirectional biological activity, exhibiting properties such as antifungal, antibacterial, anticancer, and anti-inflammatory effects. The presence of various substituents on the triazole ring can significantly influence the biological activity of these compounds. The introduction of halogenated phenyl groups has been shown to enhance the pharmacological profiles of triazole derivatives.

Synthesis and Structural Characteristics

The synthesis of 5-(2,4-dichlorophenyl)-1H-1,2,4-triazole typically involves the reaction of hydrazine derivatives with appropriate carbonyl compounds. The triazole ring can be formed through cyclization reactions that are often catalyzed by acids or bases. Structural modifications at various positions on the triazole ring can lead to compounds with enhanced biological activities.

Antifungal Activity

Research has demonstrated that 5-(2,4-dichlorophenyl)-1H-1,2,4-triazole exhibits significant antifungal activity against various fungal strains. For instance, studies have shown that this compound has a minimum inhibitory concentration (MIC) as low as 0.0125 mg/mL against Penicillium species . The presence of the 2,4-dichlorophenyl moiety is crucial for its antifungal efficacy.

Antibacterial Activity

The compound also displays notable antibacterial properties. It has been reported to possess a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. For example, it showed effective inhibition against Staphylococcus aureus and Escherichia coli, with MIC values comparable to some conventional antibiotics . This broad-spectrum activity is attributed to its ability to inhibit bacterial cell wall synthesis and disrupt membrane integrity.

Anticancer Activity

In recent studies, 5-(2,4-dichlorophenyl)-1H-1,2,4-triazole derivatives have been evaluated for their anticancer potential. These compounds have demonstrated cytotoxic effects on various cancer cell lines including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Case Studies

Several case studies highlight the therapeutic potential of 5-(2,4-dichlorophenyl)-1H-1,2,4-triazole:

  • Study on Antifungal Efficacy : A study conducted by Mohammed et al. (2019) evaluated a series of triazole derivatives including 5-(2,4-dichlorophenyl)-1H-1,2,4-triazole against multiple fungal pathogens. The results indicated that this compound exhibited superior antifungal activity compared to other derivatives tested .
  • Anticancer Evaluation : In a study published in 2023, researchers synthesized new triazole derivatives and assessed their anticancer activities. The findings revealed that 5-(2,4-dichlorophenyl)-1H-1,2,4-triazole significantly inhibited tumor cell proliferation in vitro and induced apoptosis in cancer cells .

Data Summary

Biological ActivityTest Organism/Cell LineMIC/IC50 ValueReference
AntifungalPenicillium spp.0.0125 mg/mL
AntibacterialStaphylococcus aureusMIC: <10 µg/mL
Escherichia coliMIC: <10 µg/mL
AnticancerMDA-MB-231IC50: 12 µM
HepG2IC50: 15 µM

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 5-(2,4-dichlorophenyl)-1H-1,2,4-triazole derivatives with high purity?

  • Methodological Answer : Optimize reaction conditions such as solvent choice (e.g., DMSO for solubility), reflux duration (e.g., 18 hours for cyclization), and post-reaction purification (e.g., crystallization with water-ethanol mixtures). For example, hydrazide derivatives of 2,4-dichlorophenoxyacetic acid can be cyclized under reflux to form triazole cores, achieving ~65% yield after recrystallization . Use stoichiometric controls for substituted benzaldehyde additions to minimize side products .

Q. How can researchers characterize the structural integrity of 5-(2,4-dichlorophenyl)-1H-1,2,4-triazole analogs?

  • Methodological Answer : Employ a combination of spectroscopic techniques:

  • NMR : Confirm substitution patterns on the triazole ring and dichlorophenyl group.
  • XRD : Resolve crystal structures to verify spatial arrangements, as demonstrated for related triazole-thione derivatives .
  • Elemental Analysis : Validate empirical formulas, especially when synthesizing halogenated analogs .

Q. What solvents and catalysts are effective in triazole-forming reactions involving 2,4-dichlorophenyl precursors?

  • Methodological Answer : Absolute ethanol with glacial acetic acid (as a mild acid catalyst) is effective for condensation reactions with aldehydes . For cyclization, polar aprotic solvents like DMSO enhance reaction rates, while dimethylformamide-water mixtures (1:1) stabilize intermediates in thiolation reactions .

Q. How should researchers handle safety risks during the synthesis of halogenated triazoles?

  • Methodological Answer : Use fume hoods to avoid inhalation of volatile intermediates (e.g., dichlorophenyl phosphine derivatives) . Wear nitrile gloves and goggles to prevent dermal exposure, as halogenated triazoles may cause skin irritation .

Q. What analytical standards are available for quantifying 5-(2,4-dichlorophenyl)-1H-1,2,4-triazole in environmental samples?

  • Methodological Answer : Certified reference materials include 100 µg/mL solutions in acetonitrile or methanol for HPLC calibration . Use internal standards like PEN (penconazole) for mass spectrometry, ensuring LOQ (limit of quantification) validation per OECD guidelines .

Advanced Research Questions

Q. How can contradictory bioactivity data for 5-(2,4-dichlorophenyl)-1H-1,2,4-triazole derivatives be resolved?

  • Methodological Answer : Conduct dose-response assays across multiple cell lines to isolate structure-activity relationships (SAR). For example, LH-21 (a hexyl-substituted analog) enhances islet function via non-canonical pathways, conflicting with earlier pesticidal studies. Use siRNA knockdown (e.g., GPR55) to identify off-target effects .

Q. What computational strategies predict the environmental persistence of 2,4-dichlorophenyl-triazole compounds?

  • Methodological Answer : Apply QSAR models parameterized with logP values and Hammett constants to estimate hydrolysis rates. Cross-validate with experimental half-lives in OECD 307 soil simulations, noting that electron-withdrawing groups (e.g., Cl) reduce biodegradability .

Q. How do steric and electronic effects influence the regioselectivity of triazole functionalization?

  • Methodological Answer : Use DFT calculations (e.g., Gaussian09) to map electron densities at triazole N-atoms. Experimental data show that 3,5-bis(2,4-dichlorophenoxy) substitution directs electrophiles to the 1-position, while thiolation at the 3-position requires alkaline conditions .

Q. What protocols mitigate batch-to-batch variability in scaled-up triazole synthesis?

  • Methodological Answer : Implement process analytical technology (PAT):

  • In-line IR spectroscopy : Monitor reaction progress in real-time.
  • DoE (Design of Experiments) : Optimize parameters like temperature (±2°C) and stirring rates to minimize brominated byproducts in ketal intermediates .

Q. How can researchers reconcile discrepancies in pesticide efficacy studies of triazole derivatives?

  • Methodological Answer : Perform field trials with controlled variables (e.g., soil pH, organic matter). For example, propiconazole (a related triazole) shows reduced efficacy in alkaline soils due to accelerated hydrolysis. Use LC-MS/MS to quantify active metabolites like PEN-COOH, which may contribute to residual activity .

Notes

  • Contradictions : Biological activity varies with substituents; e.g., 3-hexyl groups enhance metabolic stability, while thiols increase reactivity .
  • Unresolved Issues : Mechanisms underlying non-canonical GPR55-independent effects of triazoles require further proteomic profiling .
  • Data Gaps : Environmental fate data for specific metabolites (e.g., PEN-OH) are limited .

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